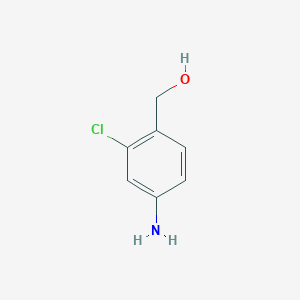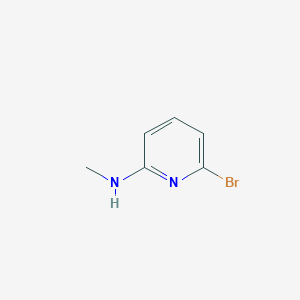
6-bromo-N-metilpiridin-2-amina
Descripción general
Descripción
6-bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2 . It has a molecular weight of 187.04 g/mol . It is also known by other names such as 6-BROMO-2-METHYLAMINOPYRIDINE and MFCD09261221 .
Synthesis Analysis
The synthesis of 6-bromo-N-methylpyridin-2-amine can be achieved via a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The InChI code for 6-bromo-N-methylpyridin-2-amine is 1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) . The canonical SMILES structure is CNC1=NC(=CC=C1)Br .Chemical Reactions Analysis
6-bromo-N-methylpyridin-2-amine is a versatile organic compound that is widely used in scientific research . It serves as a flexible reagent in numerous chemical reactions, particularly in the synthesis of diverse pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-bromo-N-methylpyridin-2-amine include a molecular weight of 187.04 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 185.97926 g/mol . It has a topological polar surface area of 24.9 Ų .Aplicaciones Científicas De Investigación
Inhibición Enzimática
La 6-bromo-N-metilpiridin-2-amina (6-BMP2A) es conocida por actuar como un inhibidor de enzimas específicas. Esta propiedad es crucial en la investigación científica, particularmente en el estudio de las vías bioquímicas y el desarrollo de agentes terapéuticos que se dirigen a estas enzimas .
Síntesis de Diversos Compuestos
Como un reactivo versátil, la 6-BMP2A desempeña un papel significativo en la síntesis de una amplia gama de compuestos. Su reactividad permite la creación de moléculas complejas que se pueden utilizar en diversos campos de investigación, incluyendo la química medicinal y la ciencia de materiales .
Investigación Farmacológica
La capacidad del compuesto para inhibir ciertas enzimas lo hace valioso en la investigación farmacológica. Se puede utilizar para comprender la interacción entre los fármacos y sus enzimas diana, ayudando en el diseño de fármacos más efectivos .
Biología Química
En la biología química, la 6-BMP2A se puede utilizar para modificar moléculas o sistemas biológicos. Esto ayuda a dilucidar las funciones y mecanismos biológicos a nivel molecular .
Metodología de Síntesis Orgánica
Los investigadores utilizan la 6-BMP2A en el desarrollo de nuevos métodos para la síntesis orgánica. Sus propiedades químicas permiten el descubrimiento de nuevas vías de reacción y catalizadores .
Aplicaciones en la Ciencia de Materiales
Las características estructurales del compuesto son beneficiosas en la ciencia de materiales, donde puede contribuir al desarrollo de nuevos materiales con propiedades deseadas .
Safety and Hazards
The safety information for 6-bromo-N-methylpyridin-2-amine indicates that it should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it comes into contact with the eyes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-N-methylpyridin-2-amine (6-BMP2A) is phosphodiesterase-4 , an enzyme crucial in inflammation and immune response regulation . This enzyme plays a significant role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like glucagon and adrenaline.
Mode of Action
6-BMP2A acts as an inhibitor for specific enzymes, particularly phosphodiesterase-4 . By inhibiting this enzyme, 6-BMP2A prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase amplifies the response to hormones, which can have various effects depending on the specific cells and tissues involved .
Biochemical Pathways
The inhibition of phosphodiesterase-4 by 6-BMP2A affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins. These changes can affect numerous cellular processes, including inflammation and immune response regulation .
Result of Action
The inhibition of phosphodiesterase-4 by 6-BMP2A leads to an increase in cAMP levels, which can amplify the body’s response to certain hormones. This can lead to a variety of effects, depending on the specific cells and tissues involved. Notably, it has demonstrated inhibitory effects on inflammation and immune response regulation .
Propiedades
IUPAC Name |
6-bromo-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEPZCPAEZKSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541646 | |
| Record name | 6-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-79-9 | |
| Record name | 6-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
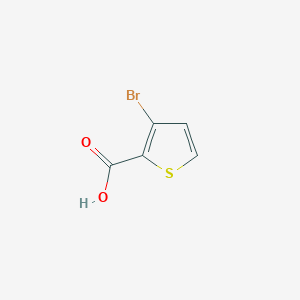


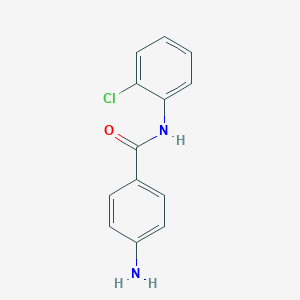
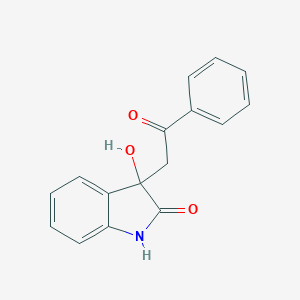

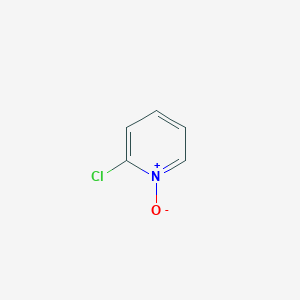
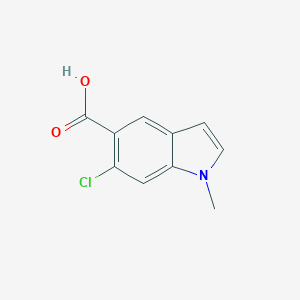
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)


